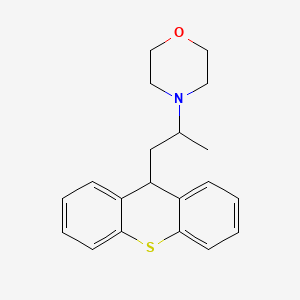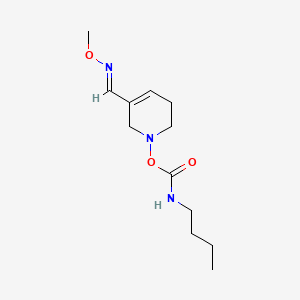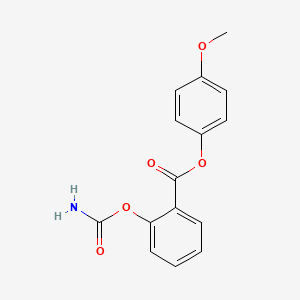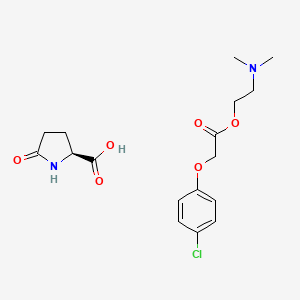
4-Methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline is a compound belonging to the class of furoquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The unique structure of furoquinolines, which includes a fused furan and quinoline ring, contributes to their wide range of biological activities.
Méthodes De Préparation
The synthesis of 4-Methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline can be achieved through several synthetic routes. One common method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure sequence to afford furoquinolines in moderate-to-high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-Methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may lead to the formation of dihydroquinoline derivatives .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial, insecticidal, antiarrhythmic, antimalarial, antiplatelet aggregation, and sedative properties . In medicine, furoquinoline derivatives have shown potential as anticancer agents, inhibitors of calcium signaling, and blockers of voltage-gated potassium channels .
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline involves its interaction with various molecular targets and pathways. For instance, it may inhibit calcium signaling by blocking specific calcium channels, leading to reduced cellular calcium levels and subsequent biological effects. Additionally, it may interact with voltage-gated potassium channels, inhibiting their activity and affecting cellular excitability .
Comparaison Avec Des Composés Similaires
4-Methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline can be compared with other similar compounds such as pyranoquinolones and other furoquinoline derivatives. While all these compounds share a fused ring structure, their biological activities and applications may vary. For example, pyranoquinolones are known for their anticancer and antibacterial properties, while other furoquinoline derivatives may exhibit different pharmacological activities
Propriétés
Numéro CAS |
88654-59-5 |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
4-methyl-2-(1-propan-2-yloxyethyl)furo[3,2-c]quinoline |
InChI |
InChI=1S/C17H19NO2/c1-10(2)19-12(4)16-9-14-11(3)18-15-8-6-5-7-13(15)17(14)20-16/h5-10,12H,1-4H3 |
Clé InChI |
NPHVFPGDGXGXFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C3=C1C=C(O3)C(C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


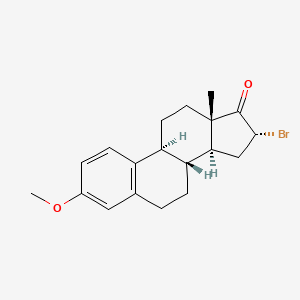

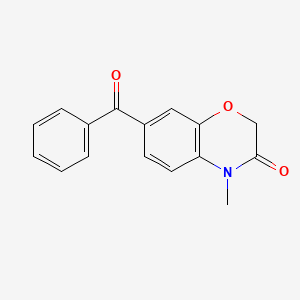
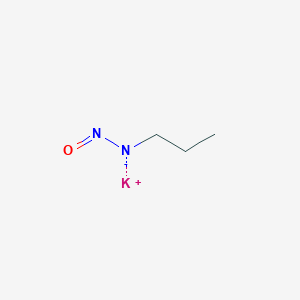
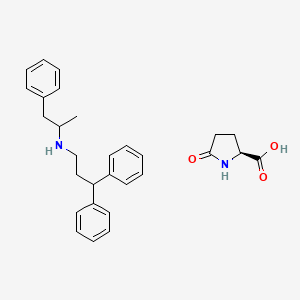
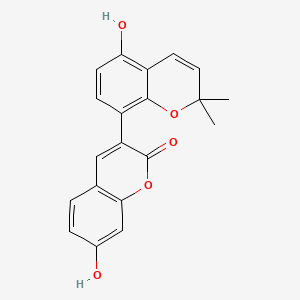
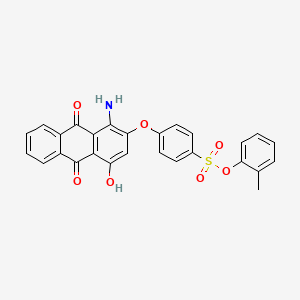

![potassium;3-[bis(carboxylatomethyl)amino]propanoate](/img/structure/B12712104.png)
